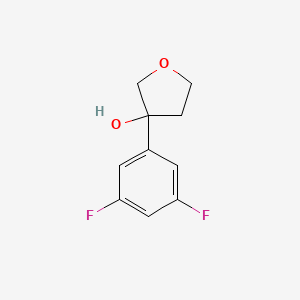
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate is a complex organic compound that features a diazonium group and a piperidine ring substituted with a phenylmethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the piperidine nitrogen using a phenylmethoxycarbonyl chloride in the presence of a base.
Formation of the Diazonium Group: The diazonium group is introduced by diazotization of an amine precursor using sodium nitrite and hydrochloric acid under cold conditions.
Formation of the Ethenolate Group: The final step involves the formation of the ethenolate group through a condensation reaction with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazonium group, leading to the formation of azo compounds.
Reduction: Reduction of the diazonium group can yield the corresponding amine.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products Formed
Azo Compounds: Formed through oxidation.
Amines: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.
Biology and Medicine
Drug Development: Potential use as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Probes: Can be used in the development of probes for studying biological systems.
Industry
Dye and Pigment Production: The diazonium group can be used in the synthesis of azo dyes and pigments.
Material Science:
Wirkmechanismus
The mechanism of action of (Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate depends on its specific application. In chemical reactions, the diazonium group is highly reactive and can participate in various transformations. In biological systems, the compound’s activity would depend on its interaction with specific molecular targets, such as enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-diazonio-1-(1-phenylmethoxycarbonylpiperidin-4-yl)ethenolate: Unique due to the presence of both a diazonium group and a piperidine ring.
N-phenylmethoxycarbonylpiperidine: Lacks the diazonium group, making it less reactive in certain chemical reactions.
Diazonium Salts: Generally more reactive but lack the piperidine ring, limiting their applications in certain contexts.
Eigenschaften
Molekularformel |
C15H17N3O3 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
benzyl 4-(2-diazoacetyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H17N3O3/c16-17-10-14(19)13-6-8-18(9-7-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2 |
InChI-Schlüssel |
IKAIZDXPGSOPQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)C=[N+]=[N-])C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(indolin-1-ylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B8727618.png)

![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8727636.png)

![Ethyl [(2,2-diethoxyethyl)sulfanyl]acetate](/img/structure/B8727661.png)




![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/structure/B8727688.png)




